

# Izorlisib: A Technical Guide to its PI3K Alpha Selectivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Izorlisib*

Cat. No.: *B612118*

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## Introduction

**Izorlisib** (also known as MEN1611 and formerly as CH5132799) is a potent and orally bioavailable inhibitor of the class I phosphatidylinositol 3-kinases (PI3Ks).[1][2][3] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110 $\alpha$  catalytic subunit of PI3K.[3] **Izorlisib** has demonstrated significant antitumor activity in preclinical models, particularly in tumors harboring PIK3CA mutations.[1][2][3] This technical guide provides an in-depth overview of the PI3K alpha selectivity profile of **Izorlisib**, including quantitative biochemical data and detailed experimental methodologies.

## Biochemical Selectivity Profile

**Izorlisib** exhibits potent inhibitory activity against the class I PI3K enzymes, with a pronounced selectivity for the alpha ( $\alpha$ ) isoform. Its activity has been characterized against wild-type and various oncogenic mutant forms of PI3K $\alpha$ , as well as other class I, II, and IV PI3K isoforms.

## Inhibitory Activity Against PI3K Isoforms and Mutants

The inhibitory potency of **Izorlisib** was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values are summarized in the table below. **Izorlisib**

demonstrates sub-nanomolar to low nanomolar efficacy against PI3K $\alpha$  and its common oncogenic mutants (E542K, E545K, and H1047R).[4]

Target Kinase	Type/Class	IC50 ( $\mu$ M)
PI3K $\alpha$	Class I PI3K	0.014
PI3K $\alpha$ E542K	Class I PI3K	0.0067
PI3K $\alpha$ E545K	Class I PI3K	0.0067
PI3K $\alpha$ H1047R	Class I PI3K	0.0056
PI3K $\beta$	Class I PI3K	0.12
PI3K $\delta$	Class I PI3K	0.50
PI3K $\gamma$	Class I PI3K	0.036
PI3KC2 $\alpha$	Class II PI3K	>10
PI3KC2 $\beta$	Class II PI3K	5.3
Vps34	Class III PI3K	>10
mTOR	Class IV PI3K	1.6

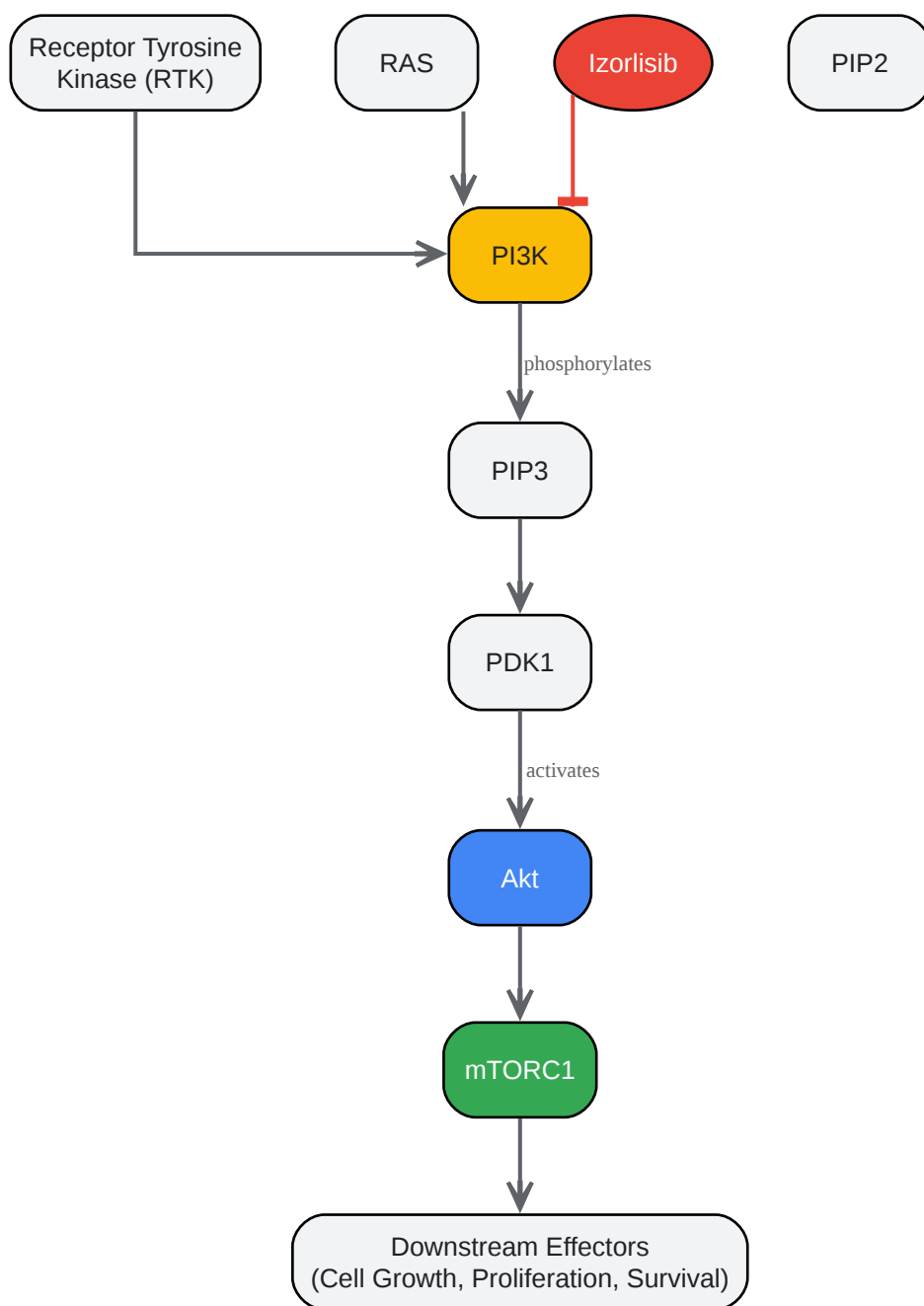
Data sourced from Sasaki et al., 2011.[4]

## Selectivity Against a Broader Kinase Panel

To assess its broader selectivity, **izorlisib** was profiled against a panel of 26 additional protein kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases. In these assessments, **izorlisib** demonstrated no significant inhibitory activity, underscoring its high selectivity for class I PI3K enzymes.[4]

## Signaling Pathway and Experimental Workflow

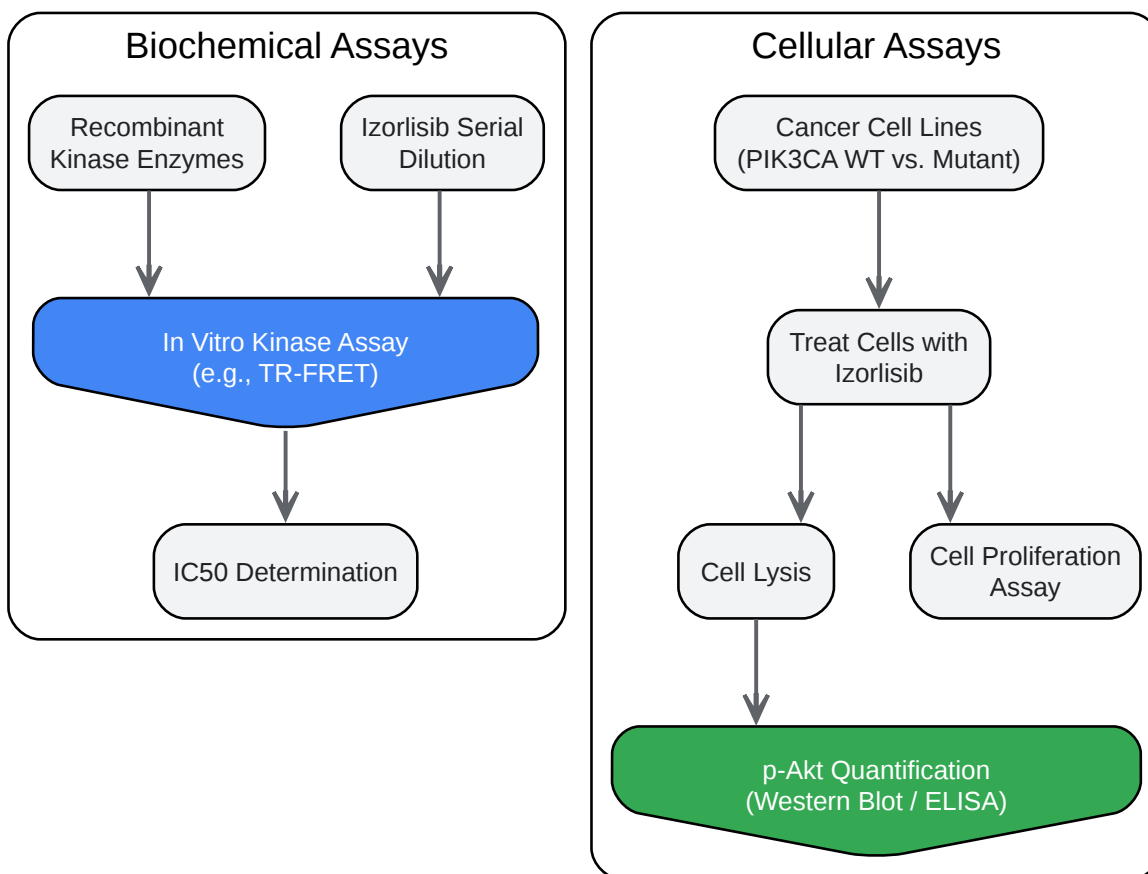
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. **izorlisib** exerts its therapeutic effect by inhibiting PI3K at the upstream node of this pathway.



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Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of **IZORLISIB**.

The following diagram illustrates a typical experimental workflow for characterizing the selectivity profile of a PI3K inhibitor like **IZORLISIB**.



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- To cite this document: BenchChem. [Izorlisib: A Technical Guide to its PI3K Alpha Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612118#izorlisib-pi3k-alpha-selectivity-profile\]](https://www.benchchem.com/product/b612118#izorlisib-pi3k-alpha-selectivity-profile)

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